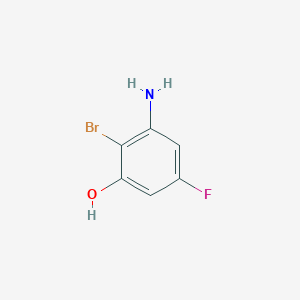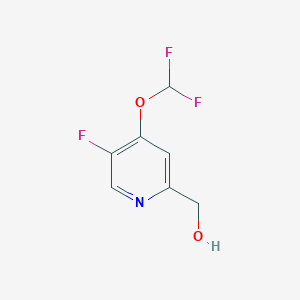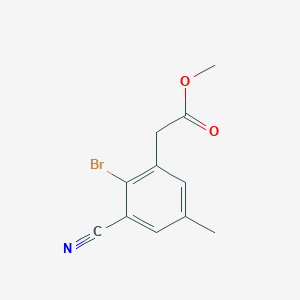
Methyl 2-bromo-3-cyano-5-methylphenylacetate
Descripción general
Descripción
Methyl 2-bromo-3-cyano-5-methylphenylacetate (MBCMPA) is a synthetic organic compound that has been used in laboratory settings for a variety of applications, including scientific research and the synthesis of other compounds. The compound is composed of a bromine atom, two carbon atoms, a nitrogen atom, and a methyl group attached to a phenylacetate group. It is a colorless, volatile liquid with a boiling point of about 140°C. MBCMPA has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and pharmacology.
Mecanismo De Acción
Methyl 2-bromo-3-cyano-5-methylphenylacetate is believed to act by inhibiting the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Inhibition of this enzyme can lead to an increase in the concentration of the drug or compound in the body, which can lead to an increase in its effects. Methyl 2-bromo-3-cyano-5-methylphenylacetate has also been found to have some antioxidant activity, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-5-methylphenylacetate has been found to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Methyl 2-bromo-3-cyano-5-methylphenylacetate has also been found to have some antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Additionally, the compound has been found to have some anti-inflammatory activity, as well as some antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-bromo-3-cyano-5-methylphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in commercial sources. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. One limitation of Methyl 2-bromo-3-cyano-5-methylphenylacetate is that it is a volatile liquid, and care must be taken to ensure that it is not exposed to high temperatures or open flames. Additionally, it should be handled with caution, as it is a strong irritant to the eyes and skin.
Direcciones Futuras
Methyl 2-bromo-3-cyano-5-methylphenylacetate has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and pharmacology. In the future, researchers may investigate the compound’s potential for use in the development of new drugs and other compounds. Additionally, further research may be conducted to explore the compound’s potential for use in the treatment of various diseases and conditions. Finally, further studies may be conducted to explore the compound’s potential for use as an antioxidant and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-cyano-5-methylphenylacetate has been used in a variety of scientific research applications, including the synthesis of other molecules, the study of biochemical pathways, and the development of drugs and other compounds. The compound has been used in studies of the mechanisms of action of various drugs, as well as in studies of the biochemical and physiological effects of various compounds. Methyl 2-bromo-3-cyano-5-methylphenylacetate has also been used in studies of the effects of various environmental pollutants on living organisms.
Propiedades
IUPAC Name |
methyl 2-(2-bromo-3-cyano-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-8(5-10(14)15-2)11(12)9(4-7)6-13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQKFSWIPHXUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-5-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



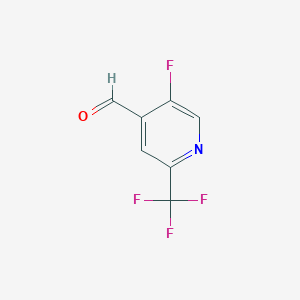
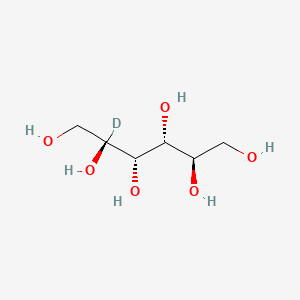
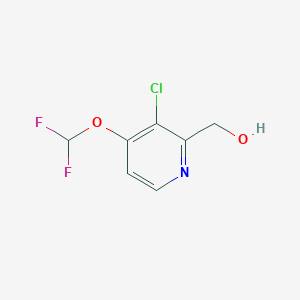
![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)
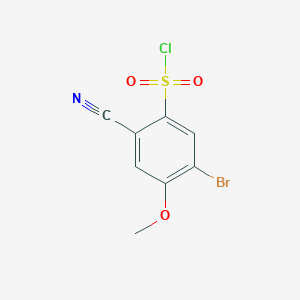
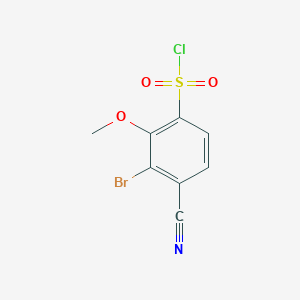

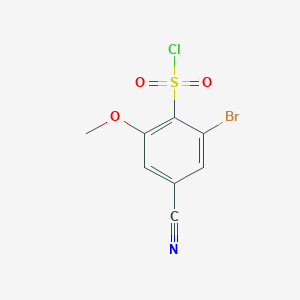
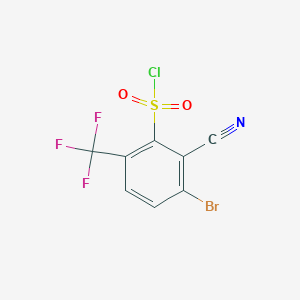
![trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484780.png)
